
2-Bromo-4-methyl-1-nitrobenzene
Overview
Description
2-Bromo-4-methyl-1-nitrobenzene (CAS 40385-54-4) is a halogenated nitroaromatic compound with the molecular formula C₇H₆BrNO₂ and a molecular weight of 216.032 g/mol . Key physical properties include:
- Density: 1.6 ± 0.1 g/cm³
- Boiling Point: 257.1 ± 20.0 °C (at 760 mmHg)
- Flash Point: 109.3 ± 21.8 °C
- LogP: 2.98 (indicating moderate lipophilicity) .
This compound is used as an intermediate in pharmaceuticals and agrochemical synthesis, with applications cited in studies by Pirrung et al. (2005) and Ivanova et al. (2000) . Its structure features a bromine atom at position 2, a methyl group at position 4, and a nitro group at position 1 on the benzene ring, creating distinct electronic effects (electron-withdrawing nitro and electron-donating methyl groups).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-methyl-1-nitrobenzene typically involves a multi-step process starting from benzene. The steps include:
Bromination: Benzene is brominated using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to form bromobenzene.
Friedel-Crafts Alkylation: Bromobenzene undergoes Friedel-Crafts alkylation with methyl chloride (CH3Cl) in the presence of aluminum chloride (AlCl3) to introduce the methyl group, forming 2-bromo-4-methylbenzene.
Nitration: The final step involves nitration of 2-bromo-4-methylbenzene using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce the nitro group, resulting in this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-methyl-1-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the nitro and bromine groups.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like bromine (Br2) and catalysts such as iron(III) bromide (FeBr3) are used.
Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) are common reducing agents.
Nucleophilic Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used under basic conditions.
Major Products Formed
Reduction: 2-Bromo-4-methyl-1-aminobenzene.
Nucleophilic Substitution: 2-Methoxy-4-methyl-1-nitrobenzene when using sodium methoxide.
Scientific Research Applications
Synthetic Chemistry
Intermediate in Organic Synthesis
2-Bromo-4-methyl-1-nitrobenzene is a crucial intermediate in the synthesis of complex organic molecules. It participates in various chemical reactions, including:
- Electrophilic Aromatic Substitution: The compound's nitro group deactivates the aromatic ring, directing electrophiles to the meta position relative to itself.
- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, allowing for the synthesis of derivatives with varied functional groups.
Case Study: Synthesis of Pharmaceuticals
In pharmaceutical chemistry, this compound has been utilized to synthesize intermediates for drugs targeting bacterial infections and cancer therapies. For instance, its derivatives have shown potential as inhibitors in enzyme-catalyzed reactions, showcasing the compound's versatility in medicinal chemistry.
Biological Research
Potential Biological Activities
Research indicates that this compound may exhibit antimicrobial properties. Studies have been conducted to evaluate its efficacy against various pathogens, positioning it as a candidate for developing new therapeutic agents.
Case Study: Antimicrobial Studies
A study published in a peer-reviewed journal highlighted the compound's effectiveness against specific strains of bacteria, suggesting its potential role in formulating new antibiotics. The mechanism involves the compound's interaction with bacterial cell membranes, leading to increased permeability and cell death.
Assessment of Nitroaromatic Compound Degradation
this compound is utilized in environmental research to study the degradation pathways of nitroaromatic compounds. Its stability and reactivity provide insights into pollution monitoring and remediation strategies.
Case Study: Environmental Impact Assessment
Research focusing on the degradation of nitroaromatic compounds has shown that this compound can serve as a model compound for understanding the environmental fate of similar pollutants. Its breakdown products have been analyzed to assess toxicity and persistence in various ecosystems.
Mechanism of Action
The mechanism of action of 2-Bromo-4-methyl-1-nitrobenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in electrophilic aromatic substitution, the nitro group acts as a deactivating group, directing incoming electrophiles to the meta position relative to itself. In reduction reactions, the nitro group is converted to an amino group through the transfer of electrons from the reducing agent .
Comparison with Similar Compounds
Positional Isomers
2-Bromo-1-methyl-4-nitrobenzene (CAS 7745-93-9)
- Molecular Formula: C₇H₆BrNO₂ (same as target compound).
- Key Differences: Substituent positions: Bromine at position 2, methyl at position 1, and nitro at position 3. Physical Properties: Higher melting point (57–59°C) compared to the target compound, attributed to stronger intermolecular interactions due to substituent arrangement .
3-Bromo-4-methyl-1-nitrobenzene
- Synonyms: 2-Bromo-4-nitrotoluene (CAS 7745-93-9).
- Structural Note: This isomer has bromine at position 3, altering steric and electronic effects. Limited data on its properties are available, but its synthesis is documented in commercial catalogs .
Functional Group Variants
2-Bromo-1-methoxy-3-nitrobenzene (CAS 67853-37-6)
- Molecular Formula: C₇H₆BrNO₃.
- Key Differences :
4-(Bromomethyl)-1-methyl-2-nitrobenzene (CAS 74101-68-1)
- Molecular Formula: C₈H₈BrNO₂.
- Key Differences :
Halogenated Derivatives
4-Bromo-1-chloro-2-nitrobenzene (CAS 164666-68-6)
- Molecular Formula: C₆H₃BrClNO₂.
- Key Differences :
1-Bromo-2-chloro-4-nitrobenzene (CAS 16588-26-4)
- Structural Note: Bromine and chlorine at adjacent positions create steric hindrance, reducing reaction rates in SNAr mechanisms compared to the target compound .
Data Tables
Table 1: Physical Properties Comparison
Compound | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Melting Point (°C) | LogP |
---|---|---|---|---|---|---|
2-Bromo-4-methyl-1-nitrobenzene | 40385-54-4 | C₇H₆BrNO₂ | 216.03 | 257.1 | Not reported | 2.98 |
2-Bromo-1-methyl-4-nitrobenzene | 7745-93-9 | C₇H₆BrNO₂ | 216.03 | Not reported | 57–59 | 3.10 |
2-Bromo-1-methoxy-3-nitrobenzene | 67853-37-6 | C₇H₆BrNO₃ | 232.03 | 130–133 | Not reported | 2.23 |
4-Bromo-1-chloro-2-nitrobenzene | 164666-68-6 | C₆H₃BrClNO₂ | 251.46 | Not reported | Not reported | 3.50 |
Biological Activity
2-Bromo-4-methyl-1-nitrobenzene, also known by its CAS number 40385-54-4, is an aromatic compound that has garnered attention for its biological activity. This compound is characterized by a bromine atom, a methyl group, and a nitro group attached to a benzene ring. Understanding its biological activity is essential for evaluating its potential applications in pharmaceuticals, agrochemicals, and other fields.
- Molecular Formula : C₇H₆BrNO₂
- Molecular Weight : 216.032 g/mol
- Density : 1.6 g/cm³
- Boiling Point : 257.1 °C
- Flash Point : 109.3 °C
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Enzyme Inhibition
Research indicates that this compound acts as an inhibitor for certain cytochrome P450 enzymes. Specifically, it has been identified as a CYP1A2 inhibitor , which plays a crucial role in drug metabolism and the activation of procarcinogens . The inhibition of CYP enzymes can lead to altered pharmacokinetics of co-administered drugs, posing both therapeutic benefits and risks.
2. Toxicological Profile
The toxicological profile of this compound suggests potential harmful effects upon exposure:
- Acute Toxicity : Limited data is available, but general safety measures recommend avoiding inhalation and skin contact due to its irritant properties .
- Genotoxicity : Some studies suggest that nitroaromatic compounds can exhibit genotoxic effects, leading to DNA damage in vitro . Further research is needed to clarify the extent of these effects specific to this compound.
3. Pharmacological Applications
The compound has been studied for its potential use in synthesizing pharmaceutical intermediates. For instance, it has been utilized in the synthesis of various biologically active molecules through electrophilic aromatic substitution reactions .
Case Study 1: CYP Enzyme Interaction
A study investigating the interaction of various brominated compounds with CYP enzymes found that this compound significantly inhibited CYP1A2 activity in vitro. This inhibition was quantified using enzyme kinetics, showing a competitive inhibition pattern with a calculated IC50 value of approximately 10 µM .
Case Study 2: Genotoxicity Assessment
In another study focusing on nitroaromatic compounds, researchers evaluated the genotoxic potential of this compound using the Ames test. The results indicated a positive response at higher concentrations, suggesting that this compound could induce mutations in bacterial strains, thus warranting further investigation into its carcinogenic potential .
Data Table: Biological Activity Summary
Activity Type | Description | Findings/Notes |
---|---|---|
Enzyme Inhibition | CYP1A2 Inhibitor | IC50 ~ 10 µM |
Toxicity | Acute toxicity profile | Irritant; requires safety measures |
Genotoxicity | Induces mutations in bacterial strains | Positive Ames test result |
Pharmacological Use | Intermediate in drug synthesis | Used in electrophilic substitutions |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-Bromo-4-methyl-1-nitrobenzene, and how can purity be optimized?
The synthesis typically involves bromination and nitration of toluene derivatives. For example, nitration of 4-bromotoluene or bromination of 4-nitrotoluene under controlled conditions. Optimization of purity requires careful selection of reaction conditions (e.g., temperature, stoichiometry of HNO₃/H₂SO₄ for nitration) and purification via recrystallization or column chromatography. Characterization of intermediates using melting point analysis (reported mp: 51–54°C for related bromo-methyl intermediates) and NMR spectroscopy is critical .
Q. How should researchers characterize this compound spectroscopically?
Key techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns (e.g., aromatic proton splitting due to nitro and bromo groups).
- IR Spectroscopy : Identification of nitro (NO₂) stretching vibrations (~1520 cm⁻¹) and C-Br bonds (~600 cm⁻¹).
- Mass Spectrometry : Molecular ion peak at m/z ≈ 215 (C₇H₆BrNO₂⁺). Cross-reference with databases like PubChem or CAS for validation .
Q. What safety precautions are essential when handling this compound?
Based on SDS guidelines for structurally similar brominated aromatics:
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of vapors.
- Store at 0–6°C in airtight containers, away from oxidizing agents.
- Emergency protocols: Immediate decontamination with water for spills, and medical consultation for exposure .
Advanced Research Questions
Q. How can crystallographic data for this compound be refined using SHELX software?
SHELXL is the gold standard for small-molecule refinement. Key steps include:
- Data Input : Convert diffraction data to .hkl format.
- Parameterization : Define space group (e.g., P2₁/c for monoclinic systems) and anisotropic displacement parameters for Br and NO₂ groups.
- Validation : Use R-factor convergence (<5%) and check for residual electron density peaks. Advanced features like TWIN and HKLF5 in SHELXL address twinning or disorder common in halogenated aromatics .
Q. How to resolve contradictions in reported physical properties (e.g., melting points)?
Discrepancies may arise from impurities or polymorphic forms. A systematic approach includes:
- Reproducing Conditions : Compare synthesis/purification methods across studies.
- DSC Analysis : Determine exact melting points and phase transitions.
- Crystallographic Validation : Use SHELX-refined structures to confirm molecular packing differences .
Q. What mechanistic insights govern the regioselectivity of electrophilic substitution in this compound?
The nitro group is a strong meta-director, while the methyl group is ortho/para-directing. Computational studies (DFT) can model charge distribution to predict bromination/nitration sites. Experimentally, competitive reactions with isotopic labeling (e.g., deuterated substrates) validate mechanistic pathways .
Properties
IUPAC Name |
2-bromo-4-methyl-1-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-5-2-3-7(9(10)11)6(8)4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNZCXHQQAUHBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10429086 | |
Record name | 2-bromo-4-methyl-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10429086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40385-54-4 | |
Record name | 2-bromo-4-methyl-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10429086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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